molecular formula C15H21N3O B4200113 N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide

N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide

Cat. No. B4200113
M. Wt: 259.35 g/mol
InChI Key: HMPSGLCMRVRNHY-UHFFFAOYSA-N
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Description

N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide, commonly known as PBE-PPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

PBE-PPA acts on various molecular targets, including ion channels, receptors, and enzymes. Its mechanism of action involves the modulation of ion channel activity, regulation of receptor function, and inhibition of enzyme activity. PBE-PPA has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons and cardiac myocytes. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
PBE-PPA has been found to have various biochemical and physiological effects, including the modulation of ion channel activity, regulation of receptor function, and inhibition of enzyme activity. It has also been found to have neuroprotective effects, antiarrhythmic effects, and anticancer effects.

Advantages and Limitations for Lab Experiments

PBE-PPA has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for PBE-PPA research, including the development of new synthesis methods, the identification of new molecular targets, and the investigation of its potential applications in various fields. Some potential future directions include the development of PBE-PPA derivatives with improved pharmacological properties, the investigation of its potential use as a diagnostic tool for neurological and cardiac diseases, and the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, PBE-PPA is a chemical compound that has shown potential in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PBE-PPA and its applications in various fields.

Scientific Research Applications

PBE-PPA has shown potential in various scientific research fields, including neurology, cardiology, and oncology. In neurology, PBE-PPA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, PBE-PPA has been shown to have antiarrhythmic effects and can potentially be used in the treatment of cardiac arrhythmias. In oncology, PBE-PPA has been found to have anticancer effects and can potentially be used in the treatment of various types of cancers.

properties

IUPAC Name

N-[1-(1-propylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-10-18-13-9-7-6-8-12(13)17-15(18)11(3)16-14(19)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPSGLCMRVRNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide

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